molecular formula C20H26FN3O3 B12239712 N-[(4-fluorophenyl)methyl]-4',6'-dimethyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxamide

N-[(4-fluorophenyl)methyl]-4',6'-dimethyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxamide

Cat. No.: B12239712
M. Wt: 375.4 g/mol
InChI Key: OVLUMUKKKOXFOH-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-4’,6’-dimethyl-5’-oxo-8-azaspiro[bicyclo[321]octane-3,2’-morpholine]-8-carboxamide is a complex organic compound that belongs to the class of azabicyclo compounds This compound is characterized by its unique spiro structure, which includes a bicyclo[321]octane core fused with a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-4’,6’-dimethyl-5’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholine]-8-carboxamide involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as the core structure . This can be achieved through various methodologies, including intramolecular Diels-Alder reactions and desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-4’,6’-dimethyl-5’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholine]-8-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the fluorophenyl ring .

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-4’,6’-dimethyl-5’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholine]-8-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-4’,6’-dimethyl-5’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholine]-8-carboxamide involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . The pathways involved in these interactions are complex and depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-fluorophenyl)methyl]-4’,6’-dimethyl-5’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholine]-8-carboxamide is unique due to its spiro structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H26FN3O3

Molecular Weight

375.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-4',6'-dimethyl-5'-oxospiro[8-azabicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxamide

InChI

InChI=1S/C20H26FN3O3/c1-13-18(25)23(2)12-20(27-13)9-16-7-8-17(10-20)24(16)19(26)22-11-14-3-5-15(21)6-4-14/h3-6,13,16-17H,7-12H2,1-2H3,(H,22,26)

InChI Key

OVLUMUKKKOXFOH-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(CC2(O1)CC3CCC(C2)N3C(=O)NCC4=CC=C(C=C4)F)C

Origin of Product

United States

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